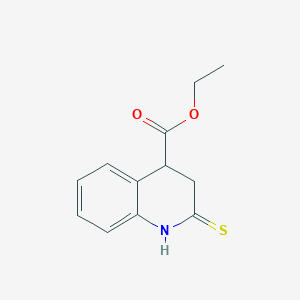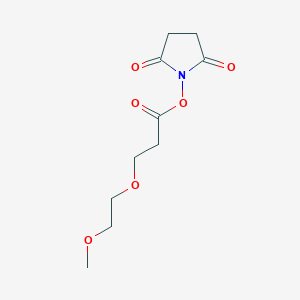
Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (ETQ) is a heterocyclic compound which belongs to the quinoline family. It is a member of quinolines and is used as an active component in various dyes . The CAS number for this compound is 1291486-25-3 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, including ETQ, involves a two-step procedure. The first step is the hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, which is catalyzed by a 2,6-bis (phenylamino)pyridinato titanium complex . The second step is a subsequent intramolecular Buchwald–Hartwig amination . Another method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ETQ include the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines . The geometry of the double bond and hindrance at the Michael terminus had a minimal impact on the cyclization process .Wissenschaftliche Forschungsanwendungen
Antibiotic Discovery
The ethyl acetate extract of Janibacter limosus cultures, which include a tetrahydroquinoline derivative, exhibited significant biological activity against bacteria and fungi, suggesting potential antibiotic properties (Asolkar et al., 2004).
Synthesis and Characterization
Efficient one-pot syntheses of various derivatives of ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate have been reported, expanding the availability of these compounds for diverse applications in scientific research (Dyachenko & Dyachenko, 2015).
Antimicrobial and Antifungal Properties
This compound derivatives have been synthesized and evaluated for their in vitro antifungal and antibacterial activity, showing potential in antimicrobial research (Tiwari et al., 2018).
Reactivity and Compound Formation
Research into the reactivity of this compound has led to the formation of various new quinolones and tetrahydroquinolines, contributing to the understanding of organic compound synthesis (Guillou et al., 1998).
Cancer Research Applications
New derivatives of this compound have been synthesized and tested for cytotoxic activity against cancer cell lines, indicating potential applications in cancer research (Riadi et al., 2021).
Fluorescence Studies
Studies on the fluorescence properties of this compound derivatives have contributed to understanding their potential in fluorescence-based applications (Al-Masoudi et al., 2015).
Anticancer and Molecular Docking Studies
Research involving the synthesis and structural characterization of this compound derivatives, along with their anticancer activity and molecular docking studies, adds to the knowledge of their potential medicinal applications (Ibrahim et al., 2017).
Structural Analysis and Crystallography
X-ray diffraction studies of this compound derivatives have provided insights into their molecular and crystal structures, contributing to the field of crystallography (Gurskaya et al., 2003).
Wirkmechanismus
Target of Action
Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds Tetrahydroisoquinoline derivatives are known to have a broad range of applications, including functioning as antineuroinflammatory agents .
Mode of Action
It’s worth noting that the compound is synthesized through a multicomponent reaction involving the knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-michael–michael addition .
Biochemical Pathways
The compound is a derivative of tetrahydroisoquinoline, which is known to be involved in various biochemical pathways due to its presence in a diverse range of alkaloids and bioactive molecules .
Result of Action
Tetrahydroisoquinoline derivatives are known to have a broad range of biological activities .
Biochemische Analyse
Biochemical Properties
Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses. The compound has been shown to inhibit certain enzymes, thereby modulating the oxidative stress pathways. Additionally, this compound interacts with proteins involved in cell signaling, affecting the downstream signaling cascades .
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to alter the expression of genes involved in apoptosis and cell proliferation. This modulation of gene expression can lead to changes in cell function, potentially making this compound a candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit enzymes involved in the oxidative stress response, thereby reducing the levels of reactive oxygen species in cells. Additionally, this compound can activate certain signaling pathways by binding to receptor proteins, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in vitro and in vivo has been associated with sustained modulation of cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and modulating gene expression. At high doses, this compound can exhibit toxic effects, including cellular toxicity and adverse effects on organ function. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, this compound has been shown to influence the pathways involved in oxidative stress response and energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can affect its biological activity. Studies have shown that this compound tends to accumulate in specific cellular compartments, influencing its overall effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism .
Eigenschaften
IUPAC Name |
ethyl 2-sulfanylidene-3,4-dihydro-1H-quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-15-12(14)9-7-11(16)13-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUHKOCHFHPXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=S)NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156990 | |
| Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-2-thioxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291486-25-3 | |
| Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-2-thioxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-2-thioxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)












![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)
